molecular formula C14H11N3O3 B8623717 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B8623717
M. Wt: 269.25 g/mol
InChI Key: RKPWQCWQDIWTPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to target specific signaling pathways and its versatility in chemical reactions make it a valuable compound for research and development .

Properties

Molecular Formula

C14H11N3O3

Molecular Weight

269.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

InChI

InChI=1S/C14H11N3O3/c1-20-11-4-2-9(3-5-11)10-6-15-13-12(14(18)19)7-16-17(13)8-10/h2-8H,1H3,(H,18,19)

InChI Key

RKPWQCWQDIWTPB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C(=O)O)N=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester (1-1, 660 mg, 2.2 mmol, 1 equiv) and aquoeus sodium hydroxide solution (1N, 11.1 mL, 11.1 mmol, 5.00 equiv) in-BuOH (45 mL) was stirred for 24 hours at 100° C. The yellow solution was poured directly into aqueous 1N HCl solution (500 mL), and the resulting aqueous mixture was extracted with chloroform (3×300 mL). The combined organic layers were dried over sodium sulfate and concentrated to afford 6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (1-2) as a white solid. 1H NMR (400 MHz, DMSO) δ 12.38 (br s, 1H), 9.54 (m, 1H), 9.16 (m, 1H), 8.60 (s, 1H), 7.84 (d, 2H, J=8 Hz), 7.12 (d, 2H, J=8 Hz), 3.85 (s, 3H).
Name
6-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
Quantity
660 mg
Type
reactant
Reaction Step One
Quantity
11.1 mL
Type
reactant
Reaction Step One
Name
Quantity
45 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
reactant
Reaction Step Two

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